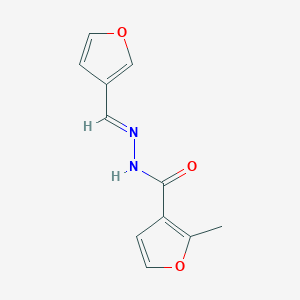
2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It contains an isopropylphenyl group, a methylquinoline group, and a carboxylic acid group . The CAS Number is 50733-96-5 and its molecular weight is 291.35 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The linear formula is C19H17NO2 .
Chemical Reactions Analysis
The compound, like other aromatic compounds, may undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Synthesis and Development
“2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” may serve as a precursor in the synthesis of various pharmacologically active molecules. Its quinoline core is a common motif in drugs, and modifications on the carboxylic acid group can lead to the development of new anti-inflammatory, antipyretic, or analgesic medications . The isopropyl group may also influence the lipophilicity and, consequently, the pharmacokinetics of the derived compounds.
Agriculture: Pesticide and Herbicide Formulation
In agriculture, this compound could be explored for its potential use in the formulation of pesticides or herbicides. The structural complexity of quinoline derivatives often leads to bioactivity against a range of pests and weeds, making them valuable for crop protection strategies .
Material Science: Organic Electronic Materials
The quinoline moiety is known for its electronic properties, which can be harnessed in the field of organic electronics. “2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” might be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .
Environmental Science: Pollutant Detection and Removal
Derivatives of this compound could be synthesized for use in environmental science, particularly in the detection and removal of pollutants. The carboxylic acid group can bind to heavy metals, aiding in their extraction from contaminated sites .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, “2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid” could be used as a standard or a reagent in chromatographic analysis techniques. Its distinct UV-Vis absorption profile makes it suitable for use in HPLC methods to identify or quantify similar compounds .
Biochemistry: Enzyme Inhibition Studies
The quinoline ring system is often involved in enzyme-substrate interactions. This compound could be used in biochemistry to study enzyme inhibition, potentially leading to the discovery of new inhibitors that can regulate biological pathways involved in diseases .
Eigenschaften
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-12(2)14-5-7-15(8-6-14)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNSNOXGOMBNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-6-methylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)
![N'-[3-(2-furyl)-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454654.png)
![4,5-dimethyl-N'-[1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B454655.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)butylidene]-4,5-dimethylthiophene-3-carbohydrazide](/img/structure/B454660.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)


![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454669.png)
